molecular formula C12H12N6O18 B12744645 Benzenehexamethanol, hexanitrate CAS No. 105554-30-1

Benzenehexamethanol, hexanitrate

Cat. No.: B12744645
CAS No.: 105554-30-1
M. Wt: 528.25 g/mol
InChI Key: FCPCIAHTKGTSPH-UHFFFAOYSA-N
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Description

Benzenehexamethanol, hexanitrate is a nitrate ester compound known for its explosive properties. Nitrate esters are formed from materials containing hydroxyl groups, and compounds with multiple hydroxyl groups, such as polyols, are nitrated to produce explosive compounds . This compound is part of a broader class of nitrate esters, which have applications in both commercial and military sectors.

Preparation Methods

The synthesis of Benzenehexamethanol, hexanitrate involves the nitration of benzenehexamethanol. The process typically requires a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions to ensure the formation of the hexanitrate ester . Industrial production methods often involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity.

Chemical Reactions Analysis

Benzenehexamethanol, hexanitrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Benzenehexamethanol, hexanitrate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Its nitrate ester properties make it useful in studying the effects of nitrates on biological systems.

    Medicine: Nitrate esters are known for their vasodilatory effects, making them useful in the treatment of conditions such as angina pectoris.

    Industry: It is used in the production of explosives and propellants.

Mechanism of Action

The mechanism of action of Benzenehexamethanol, hexanitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscles, leading to improved blood flow. This effect is mediated through the activation of soluble guanylate cyclase, which increases the levels of cyclic GMP, ultimately leading to the relaxation of smooth muscle cells .

Comparison with Similar Compounds

Benzenehexamethanol, hexanitrate can be compared with other nitrate esters such as:

These comparisons highlight the unique properties of this compound, such as its specific stability and reactivity under various conditions.

Properties

CAS No.

105554-30-1

Molecular Formula

C12H12N6O18

Molecular Weight

528.25 g/mol

IUPAC Name

[2,3,4,5,6-pentakis(nitrooxymethyl)phenyl]methyl nitrate

InChI

InChI=1S/C12H12N6O18/c19-13(20)31-1-7-8(2-32-14(21)22)10(4-34-16(25)26)12(6-36-18(29)30)11(5-35-17(27)28)9(7)3-33-15(23)24/h1-6H2

InChI Key

FCPCIAHTKGTSPH-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

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